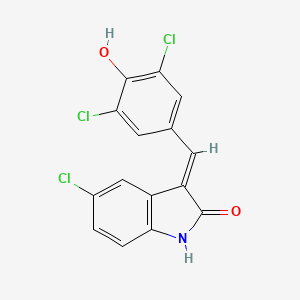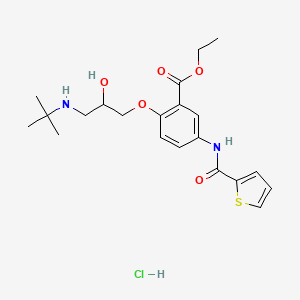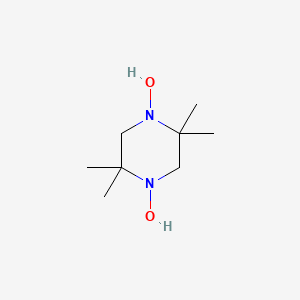
Benzamidine, N'-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride is a synthetic organic compound. It is characterized by the presence of a benzamidine group, a chlorophenyl group, and a diisopropylamino propoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride involves multiple steps:
Formation of Benzamidine Group: The benzamidine group can be synthesized through the reaction of benzoyl chloride with ammonia or an amine.
Introduction of Chlorophenyl Group: The chlorophenyl group is typically introduced through a substitution reaction involving chlorobenzene.
Attachment of Diisopropylamino Propoxy Group: This step involves the reaction of a diisopropylamine with a propoxy group, followed by attachment to the benzamidine structure.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzamidine group.
Reduction: Reduction reactions can occur, particularly affecting the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, especially involving the diisopropylamino propoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzamide derivative, while reduction could produce a chlorophenyl amine.
Aplicaciones Científicas De Investigación
Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride is used in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Inhibitor studies for enzymes and proteins.
Medicine: Potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and diisopropylamino propoxy groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamidine Hydrochloride: A simpler analogue with similar enzyme inhibitory properties.
Chlorobenzamidine: Contains a chlorophenyl group but lacks the diisopropylamino propoxy group.
Diisopropylamino Benzamidine: Similar structure but without the chlorophenyl group.
Uniqueness
The unique combination of functional groups in Benzamidine, N’-(p-chlorophenyl)-N-(p-(3-(diisopropylamino)propoxy)phenyl)-, dihydrochloride provides it with distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
| 80785-15-5 | |
Fórmula molecular |
C28H36Cl3N3O |
Peso molecular |
537.0 g/mol |
Nombre IUPAC |
3-[4-[[(4-chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]propyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C28H34ClN3O.2ClH/c1-21(2)32(22(3)4)19-8-20-33-27-17-15-26(16-18-27)31-28(23-9-6-5-7-10-23)30-25-13-11-24(29)12-14-25;;/h5-7,9-18,21-22H,8,19-20H2,1-4H3,(H,30,31);2*1H |
Clave InChI |
NEKKHMXCNVYYFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+](CCCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









